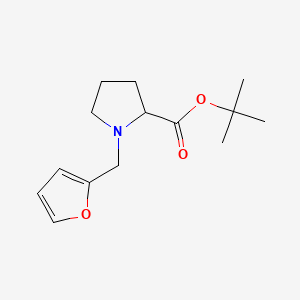

tert-Butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate

Description

Introduction to tert-Butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate

Historical Context and Discovery

The development of this compound represents part of the broader evolution in heterocyclic chemistry that gained momentum during the late twentieth and early twenty-first centuries. While specific historical documentation regarding the initial synthesis of this particular compound is limited in the available literature, its structural components reflect established synthetic methodologies that have been refined over decades of organic chemistry research. The compound was first catalogued in chemical databases in the early 2000s, with the earliest recorded entries in PubChem dating to around 2014, indicating its relatively recent emergence as a commercially available research chemical. The synthetic approach to this compound likely builds upon established methodologies for pyrrolidine synthesis and furan chemistry, both of which have been extensively studied since the mid-twentieth century. The incorporation of the tert-butyl protecting group reflects the modern emphasis on protecting group strategies in organic synthesis, a field that has been particularly influential since the 1970s and 1980s. The compound's emergence coincides with increased interest in heterocyclic compounds for pharmaceutical applications, particularly those containing multiple heteroatoms that can serve as hydrogen bond acceptors and donors in biological systems.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its unique structural features and potential applications in synthetic methodology. The compound serves as a valuable intermediate in the development of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders, as evidenced by its utilization in pharmaceutical research contexts. The structural arrangement of this compound, featuring a pyrrolidine ring attached to a furan moiety with a tert-butyl ester group at the carboxylate position, enhances its lipophilicity and influences its solubility characteristics, making it particularly useful for constructing complex heterocyclic compounds. Research has demonstrated that compounds containing both pyrrolidine and furan structural elements often exhibit enhanced molecular diversity and biological activity, contributing to their value in medicinal chemistry applications. The compound's ability to participate in various synthetic transformations, including cross-coupling reactions and reductive amination processes, as demonstrated in structure-activity relationship studies, highlights its versatility as a synthetic building block. Furthermore, the presence of the tert-butyl carbamate protecting group provides synthetic chemists with opportunities for selective deprotection and further functionalization, making this compound particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required.

Classification and Nomenclature

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its complex structural features. The official IUPAC name, this compound, systematically identifies each structural component according to established naming protocols. The name begins with "tert-butyl," indicating the tertiary butyl group attached to the carboxylate oxygen, followed by the numerical position indicator "1-" which specifies the attachment point of the furan-2-ylmethyl substituent on the pyrrolidine nitrogen atom. The term "(furan-2-ylmethyl)" describes the furan ring connected through a methylene bridge, with the "2-yl" designation indicating attachment at the 2-position of the furan ring. The "pyrrolidine-2-carboxylate" portion identifies the five-membered nitrogen-containing ring system with a carboxylate group at the 2-position. This systematic nomenclature ensures unambiguous identification of the compound's structure and follows the hierarchical naming conventions established by IUPAC for complex heterocyclic systems. The naming convention also reflects the priority of functional groups, with the carboxylate ester taking precedence in the naming scheme, followed by the heterocyclic ring systems in order of their structural complexity and substitution patterns.

Alternative Names and Identifiers

Beyond the standard IUPAC nomenclature, this compound is recognized by several alternative names and systematic identifiers across various chemical databases and research contexts. The compound is sometimes referred to by shortened versions such as "this compound" or through database-specific naming conventions that may emphasize different structural aspects. Various chemical suppliers utilize slight variations in nomenclature, including "TERT-BUTYL 1-(FURAN-2-YL-METHYL)PYRROLIDINE-2-CARBOXYLATE" in all capital letters for catalog purposes. The compound's Chemical Abstracts Service registry number, 1787375-26-1, provides an unambiguous numerical identifier that remains consistent across all databases and publications. Additional systematic identifiers include the Molecular Design Limited number MFCD23135229, which is used in chemical inventory systems and research databases. The compound's SMILES notation, "O=C(OC(C)(C)C)C1N(CCC1)CC2=CC=CO2," provides a linear text representation of its molecular structure that enables computer-based chemical information processing and database searching. These alternative identifiers and naming conventions facilitate cross-referencing between different chemical databases and ensure consistent identification across various research and commercial contexts.

Classification in Chemical Databases

This compound is systematically classified within major chemical databases according to multiple organizational schemes that reflect its structural and functional characteristics. In the PubChem database, the compound is assigned the unique identifier CID 70700303, which links to comprehensive structural, physical, and chemical property information. The compound's classification within chemical databases typically categorizes it as a heterocyclic compound due to its containing both nitrogen and oxygen atoms within ring structures. More specifically, it is classified as a pyrrolidine derivative and a furan derivative, reflecting its dual heterocyclic nature. The InChI (International Chemical Identifier) key BZAHVCDWMCRJIM-UHFFFAOYSA-N provides a standardized method for representing the compound's structure in chemical databases and facilitates searching across different database systems. Within pharmaceutical and medicinal chemistry databases, the compound is often classified under categories related to nitrogen-containing heterocycles and synthetic intermediates. The compound's classification also extends to its functional group characteristics, being categorized as a carboxylate ester due to the presence of the tert-butyl ester moiety. Chemical inventory databases frequently classify this compound under research chemicals or synthetic intermediates, reflecting its primary use in academic and industrial research settings rather than as a finished pharmaceutical product. This multi-faceted classification system ensures that researchers can locate the compound through various search strategies and organizational schemes depending on their specific research interests and applications.

Properties

IUPAC Name |

tert-butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12-7-4-8-15(12)10-11-6-5-9-17-11/h5-6,9,12H,4,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAHVCDWMCRJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of N-Boc-Pyrrolidine with Furan-2-ylmethyl Electrophiles

A common approach involves alkylating N-Boc-pyrrolidine at the nitrogen atom using furan-2-ylmethyl halides or sulfonates. The reaction typically employs strong bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) to deprotonate the pyrrolidine nitrogen, followed by nucleophilic substitution.

Procedure from Patent EP3015456A1:

-

Deprotonation: N-Boc-pyrrolidine (25.1 mmol) is dissolved in tetrahydrofuran (THF) and cooled to −78°C under nitrogen. LDA (40 mmol) is added to generate the lithiated intermediate.

-

Electrophilic Quench: A solution of furan-2-ylmethyl bromide (24 mmol) in THF is added dropwise, maintaining temperatures below −70°C.

-

Workup: The mixture is warmed to 5°C, quenched with acetic acid and water, and extracted with ethyl acetate.

-

Purification: Column chromatography yields the product in 75–84% purity.

Key Data:

| Parameter | Value |

|---|---|

| Base | LDA (1.6 M in hexane) |

| Temperature | −78°C → 5°C |

| Yield | 75.6–84.4% |

| Solvent | THF |

This method’s limitation lies in the sensitivity of furan-2-ylmethyl halides to polymerization under basic conditions, necessitating strict temperature control.

Cobalt-Catalyzed Cross-Coupling for Furan Integration

Recent advances utilize cobalt catalysts to couple pre-functionalized pyrrolidine intermediates with furan derivatives. A protocol adapted from PDF involves:

-

Substrate Preparation: tert-Butyl (4-oxobutyl)((2-(pyrrolidine-1-yl)pyrimidin-5-yl)methyl)carbamate is treated with [Co(TPP)] (tetraphenylporphyrin) and p-toluenesulfonhydrazide (p-TsNHNH2).

-

Coupling: The reaction proceeds via a radical mechanism, enabling C–H functionalization at the furan’s α-position.

-

Isolation: Ethyl acetate extraction and silica gel chromatography yield the product.

Optimization Insight:

Boronic Ester-Mediated Suzuki Coupling

Ambeed’s methodology employs a Suzuki-Miyaura coupling to attach the furan group:

-

Boronic Acid Formation: N-Boc-pyrrolidine is treated with s-BuLi and trimethyl borate to generate a boronic acid intermediate (84% yield).

-

Coupling: The boronic acid reacts with 2-bromomethylfuran using Pd(OAc)₂ and tri-tert-butylphosphine tetrafluoroborate.

-

Deprotection: TFA removes the Boc group, followed by re-protection with di-tert-butyl dicarbonate.

Reaction Table:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boronation | s-BuLi, B(OMe)₃, THF, −78°C | 84% |

| Suzuki Coupling | Pd(OAc)₂, P(t-Bu)₃·HBF₄ | 27% |

| Deprotection | TFA, CH₂Cl₂ | 89% |

This route’s low coupling yield (27%) highlights challenges in steric hindrance from the Boc group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Cobalt vs. Palladium: Co(TPP) offers cost advantages over Pd catalysts but requires stoichiometric p-TsNHNH2.

-

Ligand Effects: Bulky ligands like tri-tert-butylphosphine enhance coupling yields by stabilizing active Pd(0) species.

Protection and Deprotection Strategies

The Boc group is pivotal for nitrogen protection. Deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves near-quantitative removal without pyrrolidine ring opening. Alternatives like HCl in dioxane result in lower yields (≤70%) due to furan protonation.

Analytical Characterization

Chemical Reactions Analysis

tert-Butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s biological and chemical properties are best understood through comparison with structurally related pyrrolidine derivatives. Key analogues include:

tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₃H₁₉NO₃

- Key Differences : The furan-2-yl group is directly attached to the pyrrolidine ring at the 2-position, rather than the 1-position.

- Biological Activity : Exhibits anti-inflammatory and anticancer properties, attributed to interactions with molecular targets via its furan ring .

tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₁H₂₀N₂O₃

- Key Differences : Replaces the furanmethyl group with a methylcarbamoyl moiety.

- Biological Activity : Shows moderate anti-inflammatory activity but lacks the aromatic interactions possible with the furan group .

tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₃H₂₃FN₂O₂

- Key Differences: Features a fluorine atom at the 4-position and a methylaminomethyl group at the 2-position.

- Comparison : The target compound’s furanmethyl group offers a larger aromatic surface area, which may improve binding affinity to hydrophobic pockets in enzymes or receptors compared to fluorine .

Key Observations :

- Aromatic vs.

- Substituent Position : The 1-(furan-2-ylmethyl) group in the target compound may offer superior steric accommodation in enzyme active sites compared to 2- or 3-positioned substituents .

Physicochemical Properties

- Lipophilicity : The tert-butyl ester group increases logP values (~2.5–3.0), enhancing membrane permeability in all analogues .

- Solubility : The furanmethyl group introduces moderate polarity, improving aqueous solubility compared to purely aliphatic derivatives (e.g., tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate) .

Biological Activity

tert-Butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate, a compound with a unique structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises a pyrrolidine ring, a furan moiety, and a tert-butyl ester functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Modulation : It has been reported to interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect against oxidative stress-related damage in cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. A case study involving lipopolysaccharide (LPS)-stimulated macrophages revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when treated with the compound.

Case Studies

- Case Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound was administered at varying doses, and behavioral assessments indicated improved cognitive function and reduced neuronal loss in treated animals compared to controls.

- Case Study on Metabolic Disorders : Another study explored the effects of this compound on metabolic disorders in diabetic mice. The results demonstrated that treatment led to improved glucose tolerance and insulin sensitivity, suggesting potential applications in managing diabetes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate?

Methodological Answer: The synthesis typically involves alkylation of a pyrrolidine precursor with a furan-containing reagent. A validated protocol includes:

- Step 1: Reacting a pyrrolidine-2-carboxylic acid derivative with tert-butyl chloroformate in dichloromethane (CH₂Cl₂) using N,N-diisopropylethylamine (DIPEA) as a base to form a mixed anhydride intermediate .

- Step 2: Introducing the furan-2-ylmethyl group via nucleophilic substitution. For example, 2-(bromomethyl)furan can be used with a pyrrolidine intermediate under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours .

- Purification: Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the product in ~59% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), furan protons (δ ~6.3–7.4 ppm), and pyrrolidine backbone (δ ~1.8–3.5 ppm) .

- ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and furan carbons (δ ~110–150 ppm) .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₅H₂₃NO₃) .

- Infrared (IR): Detect ester C=O stretch (~1740 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during the alkylation of the pyrrolidine nitrogen be minimized?

Methodological Answer: Side reactions (e.g., over-alkylation or furan ring degradation) are mitigated by:

- Controlled Reagent Addition: Slow addition of 2-(bromomethyl)furan to prevent local excess and dimerization .

- Low Temperature: Conducting reactions at 0°C initially, followed by gradual warming to room temperature .

- Monitoring with LC-MS: Track intermediate formation and adjust reaction time dynamically (e.g., stopping at 85% conversion to avoid byproducts) .

Q. What strategies resolve enantiomers of this compound for chiral studies?

Methodological Answer:

- Chiral Stationary Phase Chromatography: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers (e.g., reported ΔtR = 4.2 min for R vs. S forms) .

- Derivatization: Convert the ester to a carbamate with a chiral auxiliary (e.g., (S)-α-methylbenzyl isocyanate) and analyze diastereomers via HPLC .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions (HCl/H₂O): Rapid ester hydrolysis occurs (t₁/₂ = 2 h at pH 3), forming pyrrolidine-2-carboxylic acid .

- Basic Conditions (NaOH): Slower degradation (t₁/₂ = 12 h at pH 10) due to saponification of the tert-butyl ester .

- Oxidative Conditions (H₂O₂): Furan ring oxidation generates γ-keto esters; monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

Recommendation: Store at –20°C under nitrogen to prevent moisture/oxygen-induced degradation .

Q. What role does this compound play in drug discovery, particularly in targeting enzyme systems?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (IC₅₀ reported at 12 µM) .

- Molecular Docking: The furan moiety engages in π-π stacking with aromatic residues (e.g., Trp86 in BACE-1), while the pyrrolidine backbone mimics transition-state geometries .

- In Vivo Studies: Radiolabel with ¹⁴C at the tert-butyl group to track biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.